molecular formula C13H20N2O3S B4631542 3-[4-(dimethylsulfamoyl)phenyl]-N-ethylpropanamide

3-[4-(dimethylsulfamoyl)phenyl]-N-ethylpropanamide

Cat. No.: B4631542
M. Wt: 284.38 g/mol
InChI Key: HDBYHZKGZBEKBO-UHFFFAOYSA-N
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Description

3-[4-(dimethylsulfamoyl)phenyl]-N-ethylpropanamide is an organic compound with a complex structure that includes a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to an ethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylsulfamoyl)phenyl]-N-ethylpropanamide typically involves the reaction of 4-(dimethylsulfamoyl)benzoyl chloride with N-ethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylsulfamoyl)phenyl]-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-[4-(dimethylsulfamoyl)phenyl]-N-ethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylsulfamoyl)phenyl]-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds with active site residues, while the phenyl ring can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(dimethylsulfamoyl)phenyl]propanoic acid
  • 4-(dimethylsulfamoyl)phenylboronic acid
  • 3-(dimethylsulfamoyl)benzeneboronic acid

Uniqueness

3-[4-(dimethylsulfamoyl)phenyl]-N-ethylpropanamide is unique due to its specific structural features, such as the combination of a dimethylsulfamoyl group with an ethylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-4-14-13(16)10-7-11-5-8-12(9-6-11)19(17,18)15(2)3/h5-6,8-9H,4,7,10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBYHZKGZBEKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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